2-[(4-hydroxyphenyl)imino]-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide
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Overview
Description
2-[(4-hydroxyphenyl)imino]-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide is a versatile chemical compound with a molecular formula of C19H16N2O3 . This compound is known for its unique properties, making it ideal for various scientific research applications, including studying molecular interactions, drug discovery, and material synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-hydroxyphenyl)imino]-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied due to its mild and functional group-tolerant reaction conditions . This reaction involves the coupling of boron reagents with palladium catalysts to form carbon-carbon bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The specific methods and conditions can vary depending on the desired scale and application, but they generally follow the principles of green chemistry to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(4-hydroxyphenyl)imino]-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-[(4-hydroxyphenyl)imino]-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Studying molecular interactions and reaction mechanisms.
Biology: Investigating biological pathways and molecular targets.
Medicine: Drug discovery and development, particularly for its potential pharmacological properties.
Industry: Material synthesis and development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-hydroxyphenyl)imino]-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[(4-hydroxyphenyl)imino]-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide include:
2-Amino-3-cyano-4H-chromenes: These compounds share a similar core structure and have been studied for their pharmacological properties.
Coumarin derivatives: These compounds are known for their biological and pharmaceutical properties.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it particularly valuable for research in various fields, including chemistry, biology, and medicine.
Properties
IUPAC Name |
2-(4-hydroxyphenyl)imino-8-prop-2-enylchromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-2-4-12-5-3-6-13-11-16(18(20)23)19(24-17(12)13)21-14-7-9-15(22)10-8-14/h2-3,5-11,22H,1,4H2,(H2,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNVZFNZTCEEAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)O)C(=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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